molecular formula C9H10O B8516507 7-Methyl-2,3-dihydrobenzofuran

7-Methyl-2,3-dihydrobenzofuran

Cat. No.: B8516507
M. Wt: 134.17 g/mol
InChI Key: KVZJDSFEPWQXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. The presence of a methyl group at the 7th position and the dihydro configuration at the 2nd and 3rd positions make this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization reaction . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage . In cancer therapy, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern and dihydro configuration, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H10O/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4H,5-6H2,1H3

InChI Key

KVZJDSFEPWQXTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)CCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 0.610 g (4.06 mmol) 7-methyl-2,3-dihydro-benzofuran-3-ol in 5 mL acetic acid were refluxed for 2 h with 770 μL (8.16 mmol) acetic anhydride. After cooling to RT, 60 mg palladium on charcoal (Pd/C 10%) were added and the mixture was hydrogenated for 3.5 h under a hydrogen atmosphere (3 bar). The catalyst was filtered off and the solvent was evaporated down.
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
770 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step Two

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